Cyclopropyl(4-hydroxyphenyl)methanone
Overview
Description
Cyclopropyl(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(4-hydroxyphenyl)methanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopropylbenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of cyclopropyl(4-carboxyphenyl)methanone.
Reduction: Formation of cyclopropyl(4-hydroxyphenyl)methanol.
Substitution: Formation of halogenated derivatives such as cyclopropyl(4-bromophenyl)methanone.
Scientific Research Applications
Cyclopropyl(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For example, its hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity by introducing strain into the molecular structure.
Comparison with Similar Compounds
Cyclopropyl(4-hydroxyphenyl)methanone can be compared with similar compounds such as:
Cyclopropyl(4-methoxyphenyl)methanone: Differing by the presence of a methoxy group instead of a hydroxy group.
Cyclopropyl(4-chlorophenyl)methanone: Differing by the presence of a chloro group instead of a hydroxy group.
Cyclopropyl(4-nitrophenyl)methanone: Differing by the presence of a nitro group instead of a hydroxy group.
These comparisons highlight the unique properties of this compound, such as its ability to form hydrogen bonds and its potential biological activity.
Properties
IUPAC Name |
cyclopropyl-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHKNVCIKUPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359982 | |
Record name | 4-cyclopropanecarbonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36116-18-4 | |
Record name | 4-cyclopropanecarbonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl(4-hydroxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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